
Pecavaptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pecavaptan is a vasopressin receptor antagonist.
Wissenschaftliche Forschungsanwendungen
1. Heart Failure Treatment
Pecavaptan, a novel, balanced dual-acting V1a/V2 vasopressin antagonist, is being investigated for its efficacy in treating acute heart failure (HF). The AVANTI study aims to assess pecavaptan as both an adjunctive therapy to loop diuretics and as a monotherapy for patients hospitalized with acute HF showing signs of persistent congestion. This research could provide the first evidence of a balanced V1a/V2 antagonist's safety and effectiveness in enhancing decongestion in heart failure patients (Goldsmith et al., 2020).
2. Cardiovascular Effects in Heart Failure
Another study explored pecavaptan's cardiovascular effects, comparing it with tolvaptan, a selective V2 receptor antagonist, in pre-clinical heart failure models. The findings suggest that pecavaptan's dual vasopressin V1a/V2 receptor antagonism could offer benefits over selective V2 receptor antagonism, providing insights into its potential therapeutic role in heart failure treatment (Mondritzki et al., 2020).
3. Vasopressin Antagonism in Heart Failure
A review of hemodynamic studies and major clinical trials of vasopressin antagonism in heart failure provides context for pecavaptan's potential. The review discusses how excessive signaling at vasopressin receptors contributes to heart failure pathophysiology and the role of vasopressin antagonists like pecavaptan in addressing these issues (Urbach & Goldsmith, 2021).
Eigenschaften
CAS-Nummer |
1914998-56-3 |
|---|---|
Produktname |
Pecavaptan |
Molekularformel |
C22H19Cl2F3N6O3 |
Molekulargewicht |
543.3282 |
IUPAC-Name |
5-(4-chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1- hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-4-[(2S)-3,3,3- trifluoro-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3- one |
InChI |
InChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1 |
InChI-Schlüssel |
AZXOTZCWQDJCLY-SJCJKPOMSA-N |
SMILES |
O=C1N(CC2=NN(C3=CC=CC(Cl)=C3)C([C@@H](O)C)=N2)N=C(C4=CC=C(Cl)C=C4)N1C[C@H](O)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pecavaptan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



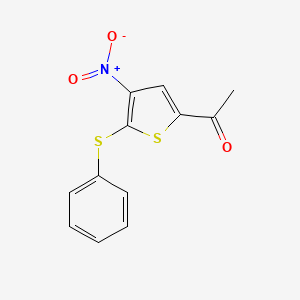
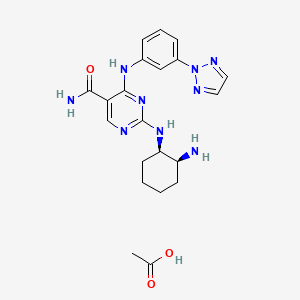

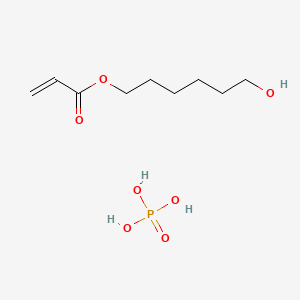
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
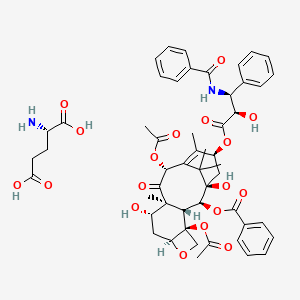

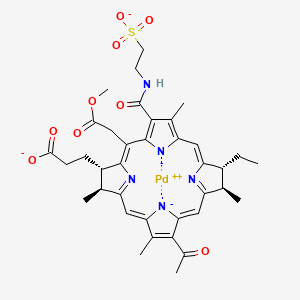
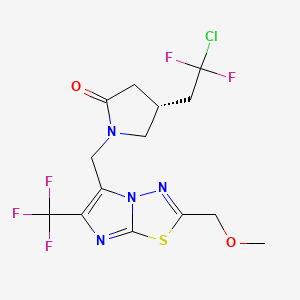
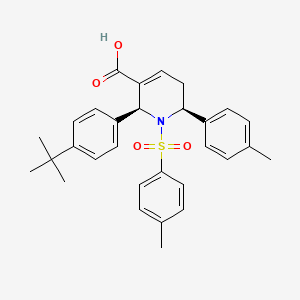
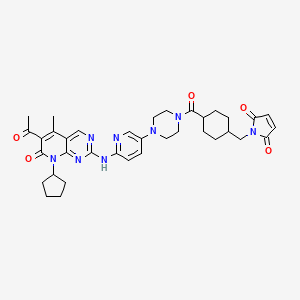
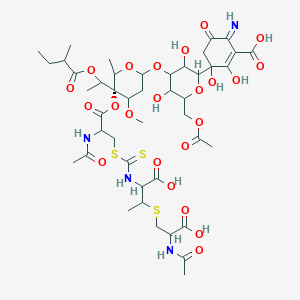
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)